molecular formula C9H7Cl2N5 B1598443 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine CAS No. 94266-27-0

3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine

Cat. No.: B1598443
CAS No.: 94266-27-0
M. Wt: 256.09 g/mol
InChI Key: CKIGTEMDGSRWLP-OVCLIPMQSA-N
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Description

3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine is an organic compound with the molecular formula C9H7Cl2N5. It is characterized by the presence of a cyano group and a dichlorophenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine typically involves multicomponent reactions. One common synthetic route includes the condensation of amines, aldehydes, and active methylene compounds. For instance, the reaction of 3-amino-2-carbamoylthiophene with cycloalkanones can form imines, showcasing the versatility of these compounds in synthesizing heterocyclic structures. Industrial production methods may involve similar multistep processes, optimized for large-scale synthesis and high yield.

Chemical Reactions Analysis

3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine include:

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and interaction with other molecules .

Properties

CAS No.

94266-27-0

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

IUPAC Name

(1Z)-2,4-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide

InChI

InChI=1S/C9H7Cl2N5/c10-5-1-2-6(7(11)3-5)8(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-8+

InChI Key

CKIGTEMDGSRWLP-OVCLIPMQSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NN=C(N)N)C#N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N/N=C(N)N)/C#N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NN=C(N)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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